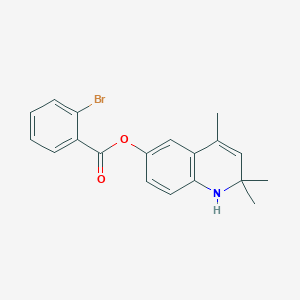![molecular formula C26H17Br2N3O B415043 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine](/img/structure/B415043.png)
4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine is a complex organic compound that features a quinoxaline core substituted with bromophenyl groups and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine has several scientific research applications:
Chemistry: Used as a building block for more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Used in the development of organic electronic materials and light-emitting devices.
Mechanism of Action
The mechanism of action of 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, in medicinal applications, it might interact with enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-bromophenyl)quinoxaline: Shares the quinoxaline core but lacks the aniline moiety.
4,4′-Dibromobenzil: Similar bromophenyl groups but different core structure.
2,3-Bis(4-methoxyphenyl)quinoxaline: Similar core structure with methoxy groups instead of bromophenyl groups.
Uniqueness
4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Properties
Molecular Formula |
C26H17Br2N3O |
|---|---|
Molecular Weight |
547.2g/mol |
IUPAC Name |
4-[2,3-bis(4-bromophenyl)quinoxalin-6-yl]oxyaniline |
InChI |
InChI=1S/C26H17Br2N3O/c27-18-5-1-16(2-6-18)25-26(17-3-7-19(28)8-4-17)31-24-15-22(13-14-23(24)30-25)32-21-11-9-20(29)10-12-21/h1-15H,29H2 |
InChI Key |
GCBJWXYOBWUYNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B414963.png)
![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414965.png)
![2',3',4,5-TETRAMETHYL 5',5',9'-TRIMETHYL-6'-PROPANOYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B414966.png)
![8-methoxy-4,4-dimethyl-2-(3-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414967.png)
![2',3',4,5-TETRAMETHYL 9'-METHOXY-5',5'-DIMETHYL-6'-PROPANOYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B414969.png)
![2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414970.png)
![2-(4-ethylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414971.png)
![DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414974.png)
![2-(3,4-dimethylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414975.png)
![DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414976.png)
![5-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B414978.png)
![2'-(4-bromophenyl)-4'-(3-methylphenyl)-dispiro[bis[1H-indene-1,3(2H)-dione]-2,3':2'',5'-tetrahydrofuran]](/img/structure/B414980.png)
![1-(3-chlorophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B414982.png)
